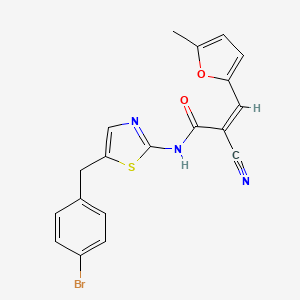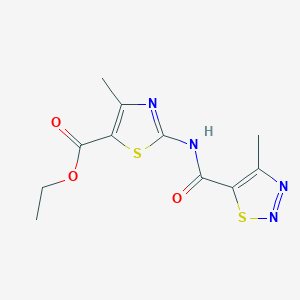
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a nicotinic acid moiety linked to a pyrrolidinone ring via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors
Synthesis of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidinone derivative with a thiol compound, such as 2-mercaptoethanol, under mild conditions.
Attachment of Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidinone with nicotinic acid or its derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The nicotinic acid moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism. The pyrrolidinone ring and thioether linkage may also contribute to the compound’s overall biological activity by interacting with other cellular targets.
類似化合物との比較
Similar Compounds
- 2-((1-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(2-Ethoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of both the nicotinic acid moiety and the pyrrolidinone ring linked via a thioether bond. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-20-6-5-15-10(16)7-9(12(15)17)21-11-8(13(18)19)3-2-4-14-11/h2-4,9H,5-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARRAQJVACLVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)
![ETHYL [2,2'-BIPYRIMIDINE]-5-CARBOXYLATE](/img/structure/B2714304.png)
![N-tert-butyl-2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2714305.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2714306.png)



![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)
![1,6,7,8-tetramethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714312.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B2714316.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2714324.png)
